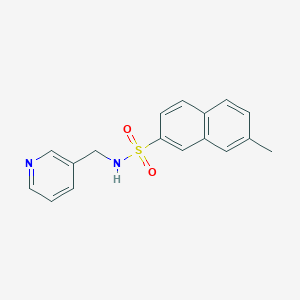
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide, also known as JNJ-26481585, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have anti-cancer and anti-inflammatory properties.
作用機序
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide exerts its therapeutic effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone acetylation is a key regulator of gene expression, and HDAC inhibitors like 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide increase histone acetylation, leading to changes in gene expression. 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide also inhibits the deacetylation of non-histone proteins, such as transcription factors, leading to further changes in gene expression.
Biochemical and Physiological Effects:
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide induces cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In neurodegenerative disorders, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide reduces inflammation and oxidative stress by inhibiting the expression of pro-inflammatory genes and increasing the expression of anti-inflammatory genes. In inflammatory diseases, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the expression of inflammatory genes.
実験室実験の利点と制限
One of the main advantages of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is its specificity for HDAC enzymes, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders. However, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the research on 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide. Finally, further studies are needed to understand the long-term effects of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide on gene expression and epigenetic regulation.
In conclusion, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It exerts its effects by inhibiting HDAC enzymes, leading to changes in gene expression and biochemical and physiological effects. Although it has some limitations for lab experiments, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has several advantages, including its specificity for HDAC enzymes and its ability to penetrate the blood-brain barrier. Future research on 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide will likely focus on its potential therapeutic applications in other diseases and the development of more potent and selective HDAC inhibitors.
合成法
The synthesis of 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide involves a multi-step process that includes the reaction of 2-naphthalenesulfonyl chloride with 3-pyridinemethanol, followed by the reaction of the resulting intermediate with 7-methyl-1,2,3,4-tetrahydroisoquinoline. The final product is purified using column chromatography.
科学的研究の応用
7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In neurodegenerative disorders, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In inflammatory diseases, 7-methyl-N-(3-pyridinylmethyl)-2-naphthalenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
IUPAC Name |
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-13-4-5-15-6-7-17(10-16(15)9-13)22(20,21)19-12-14-3-2-8-18-11-14/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJRAWZXAEIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-nitrobenzoyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5808043.png)
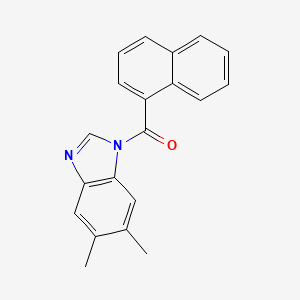
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
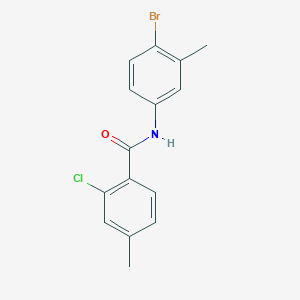
![4-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B5808081.png)
![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-cyclohexyl-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5808091.png)
![N-(3-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5808099.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
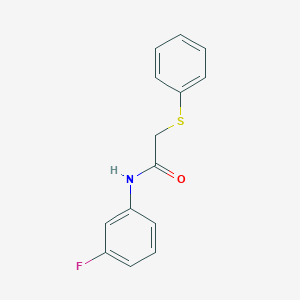
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
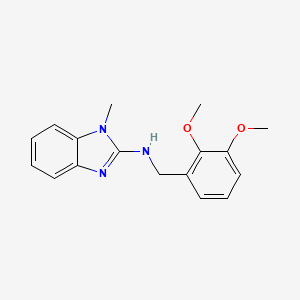
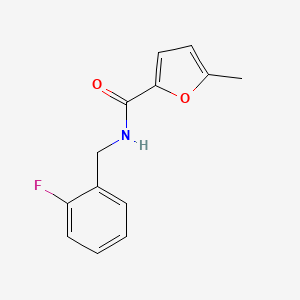
![N-(4-ethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5808139.png)